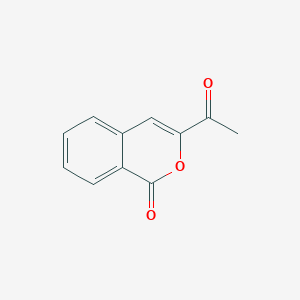
3-Acetyl-1h-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1h-isochromen-1-one is an organic compound with the molecular formula C11H8O3. It is a derivative of isochromen-1-one, characterized by the presence of an acetyl group at the third position of the isochromen-1-one ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1h-isochromen-1-one can be achieved through several methods. One common approach involves the condensation of ortho-formylbenzoic acid with chloroacetone . Another method includes the reaction of this compound with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1h-isochromen-1-one . This intermediate can then undergo further reactions to form various derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
3-Acetyl-1h-isochromen-1-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and suppression of arachidonic acid-induced platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1h-isochromen-1-one: Known for its potent antioxidant and antiplatelet activities.
3-(2-Bromoacetyl)-1h-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Isoquinoline-1(2H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
3-Acetyl-1h-isochromen-1-one stands out due to its versatile reactivity and wide range of applications in different fields. Its unique structural features allow for the synthesis of various derivatives with enhanced biological and chemical properties .
Propriétés
Formule moléculaire |
C11H8O3 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-6H,1H3 |
Clé InChI |
YZLUKAVLIALMCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


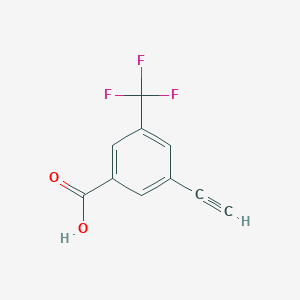
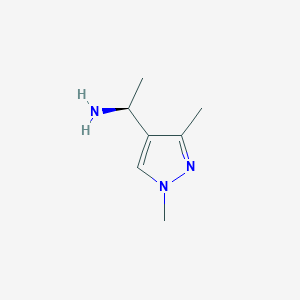
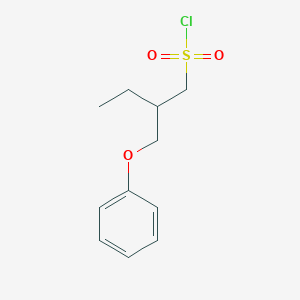
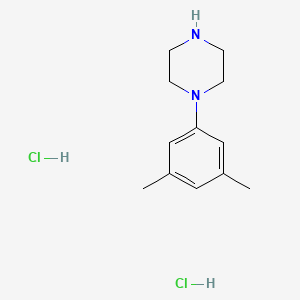
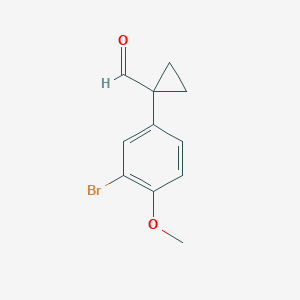
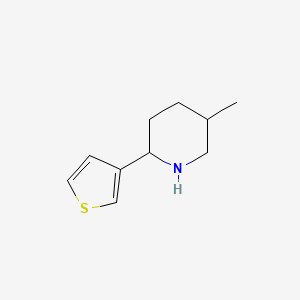
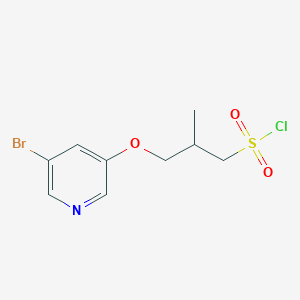

![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
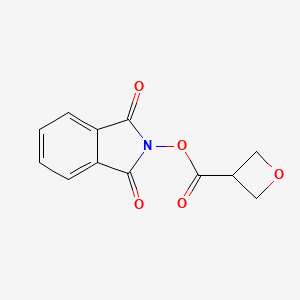
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)



